2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone
Overview
Description
2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone is a useful research compound. Its molecular formula is C24H28N2O and its molecular weight is 360.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Acidochromic and Solvatochromic Behavior : Badal et al. (2020) synthesized derivatives of 2,6-dibenzylidene cyclohexanone, including 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, and studied their acidochromic and solvatochromic behaviors. They discovered significant acidochromic behavior due to protonation of the N,N-dimethylamino group. This property is linked to potential applications in pH sensing materials and various colorimetric sensors (Badal, M. et al., 2020).
Optical pH Indicator : Xu et al. (2013) synthesized a fluorescent phosphinimine derivative of 2,6-bis(4-triphenylphosphiniminebenzylidene)-4-methyl-cyclohexanone using a catalyst-free method. They highlighted its potential application as a reversible optical pH indicator due to the color and fluorescence changes in response to varying pH levels (Xu, L. et al., 2013).
Spectral and Structural Analysis : James et al. (2006) conducted an in-depth vibrational spectral analysis of 2,6-bis(p-N,N-dimethyl benzylidene)cyclohexanone using Raman and infrared spectroscopy. They reported its 'half-chair' conformation and discussed the expanded conjugation effects, suggesting implications for material characterization and molecular design (James, C. et al., 2006).
Second-Order Nonlinear Optical Properties : Kawamata et al. (1996) studied the second-order nonlinear optical properties of 2,6-bis(4′-dimethylamino-benzylidene)cyclohexanone (DMABCH). They found that DMABCH exhibits significant second-harmonic generation, indicating its potential use in nonlinear optical materials and photonic applications (Kawamata, J. et al., 1996).
Synthesis and Spectroscopic Properties : Wei et al. (2011) synthesized (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone and analyzed its spectroscopic properties. They observed non-classic hydrogen bonds and discussed the crystal structure stabilized by intermolecular interactions. This research adds to the understanding of the compound's structural dynamics (Wei, X. et al., 2011).
Biological Activities and Docking Studies : Lotfy et al. (2017) synthesized bis benzylidne cyclohexanone derivatives and evaluated their biological activities. They found that some derivatives exhibit potent α-glucosidase inhibitory activity and antileishmanial effects. Additionally, docking studies were performed to understand their interaction with target receptors, suggesting potential pharmaceutical applications (Lotfy, G. et al., 2017).
properties
IUPAC Name |
(2E,6E)-2,6-bis[[4-(dimethylamino)phenyl]methylidene]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-25(2)22-12-8-18(9-13-22)16-20-6-5-7-21(24(20)27)17-19-10-14-23(15-11-19)26(3)4/h8-17H,5-7H2,1-4H3/b20-16+,21-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJCFZUOXQVWGF-NWILIBCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)N(C)C)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-(dimethylamino)benzylidene)cyclohexanone | |
CAS RN |
18977-38-3 | |
Record name | NSC33270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-BIS(4-(DIMETHYLAMINO)BENZYLIDENE)-1-CYCLOHEXANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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